Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
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Overview
Description
Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a tert-butyl carbamate group, and two ester groups. These functional groups contribute to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl malonate and tert-butyl carbamate.
Formation of Intermediate: The first step involves the alkylation of dimethyl malonate with tert-butyl carbamate under basic conditions to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxy group.
Final Product Formation: The final step involves esterification or transesterification reactions to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and pharmacologically active derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. The tert-butyl carbamate group provides stability and can be cleaved under specific conditions to activate the compound.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the hydroxy and carbamate groups.
Tert-butyl carbamate: A protecting group used in organic synthesis, similar in structure but without the ester functionality.
Methyl 2-hydroxy-3-aminobutanoate: A related compound with an amino group instead of the carbamate group.
Uniqueness
Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is unique due to its combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various scientific disciplines.
Properties
IUPAC Name |
dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7/c1-11(2,3)19-10(16)12-6(8(14)17-4)7(13)9(15)18-5/h6-7,13H,1-5H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDATOSTIXPOHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(=O)OC)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144569 |
Source
|
Record name | Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471242-81-6 |
Source
|
Record name | Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471242-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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